2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an ethoxyphenyl group and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with an appropriate isopropylidene precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-(4-Hydroxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Uniqueness
The presence of the ethoxy group in 2-(4-Ethoxyphenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H21NO3/c1-4-24-13-7-5-12(6-8-13)21-19(22)17-14-9-10-15(16(14)11(2)3)18(17)20(21)23/h5-10,14-15,17-18H,4H2,1-3H3 |
InChI Key |
RWMYBCJSDRVINF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
Origin of Product |
United States |
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